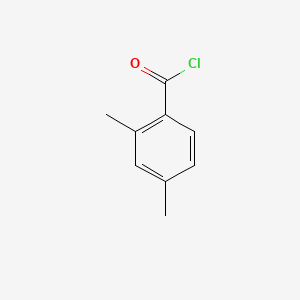

2,4-Dimethylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOGRBULLOEKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176313 | |

| Record name | Benzoyl chloride, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-42-5 | |

| Record name | 2,4-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021900425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylbenzoyl Chloride

This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dimethylbenzoyl chloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an acyl chloride derivative of benzoic acid. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Molecular Formula: C₉H₉ClO[1][2] IUPAC Name: this compound[2] CAS Number: 21900-42-5[1][2] Synonyms: Benzoyl chloride, 2,4-dimethyl-[1][2]

Caption: 2D structure of this compound.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Boiling Point | 113 °C at 15 Torr | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Experimental Protocols for Property Determination

While specific experimental protocols for determining the physical properties of this compound were not detailed in the provided search results, standard laboratory procedures are employed for such characterizations. The general methodologies are outlined below.

Workflow for Physical Property Determination

Caption: General experimental workflow for synthesis and physical characterization.

a) Boiling Point Determination:

The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For compounds that decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure (Torr or mmHg).

b) Density Measurement:

The density of a liquid sample can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume (g/mL or g/cm³).

c) Refractive Index Measurement:

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2] It is essential to handle this chemical with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as water, strong bases, and alcohols.

-

Concluding Remarks

This technical guide has summarized the key physical properties and safety information for this compound based on available data. It is a valuable chemical intermediate, and a thorough understanding of its properties is crucial for its safe handling and effective use in research and development. Researchers should always consult the most current Safety Data Sheet (SDS) before working with this compound.

References

In-Depth Technical Guide to 2,4-Dimethylbenzoyl Chloride (CAS No. 21900-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzoyl chloride (CAS No. 21900-42-5), a key chemical intermediate in organic synthesis. While primarily utilized as a reagent, its potential role as an impurity in active pharmaceutical ingredients, such as Ketoprofen, necessitates a thorough understanding of its properties. This document details its physicochemical characteristics, outlines a standard synthesis protocol, and discusses its known applications and safety considerations. All quantitative data are presented in clear, tabular formats for ease of reference. A generalized experimental workflow for its synthesis is also provided in a graphical format.

Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride.[1][2][3] Its reactivity is dominated by the electrophilic carbonyl carbon, making it a potent acylating agent.[1] The physical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 21900-42-5 | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [1][3] |

| Molecular Weight | 168.62 g/mol | [3] |

| Appearance | Colorless liquid or white solid | N/A |

| Melting Point | 27-29 °C | N/A |

Table 2: Spectroscopic and Other Properties

| Property | Value | Source(s) |

| Boiling Point | 122 °C at 10 mmHg | N/A |

| Density | 1.136 g/cm³ | N/A |

| Flash Point | 103 °C | N/A |

| Infrared Spectrum | Data available; characteristic C=O stretch expected ~1770-1800 cm⁻¹ | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 2,4-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

The following is a generalized procedure based on the synthesis of structurally similar benzoyl chlorides.

Materials:

-

2,4-dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Dry glassware

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2,4-dimethylbenzoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride to the flask. The reaction is typically performed in an anhydrous solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzoyl Chloride from Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4-dimethylbenzoyl chloride, a key intermediate in various chemical syntheses, starting from m-xylene. It details two primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and visualizes the chemical workflows.

Introduction

This compound is an acyl chloride derivative of benzoic acid, characterized by two methyl groups at the 2 and 4 positions of the benzene ring.[1] Its reactive acyl chloride group makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of the 2,4-dimethylbenzoyl moiety. This guide explores the efficient conversion of commodity chemical m-xylene into this value-added intermediate.

Overview of Synthetic Pathways

The synthesis of this compound from m-xylene primarily proceeds through the intermediate 2,4-dimethylbenzoic acid. Two main strategies are employed to synthesize this key carboxylic acid intermediate:

-

Route A: Friedel-Crafts Acylation followed by Oxidation. This classic two-step approach involves the acylation of m-xylene to form an aryl ketone (2,4-dimethylacetophenone), which is subsequently oxidized to yield 2,4-dimethylbenzoic acid.

-

Route B: Direct Carboxylation. This more direct method involves the electrophilic substitution of m-xylene with carbon dioxide in the presence of a strong Lewis acid catalyst to directly form 2,4-dimethylbenzoic acid.[2]

Once 2,4-dimethylbenzoic acid is obtained, it is converted to the final product, this compound, using standard chlorinating agents.

Caption: High-level overview of the two primary synthetic routes.

Route A: Synthesis via Friedel-Crafts Acylation

Step 1: Friedel-Crafts Acylation of m-Xylene

The Friedel-Crafts acylation of m-xylene with an acylating agent like acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), yields 2,4-dimethylacetophenone.[3][4] The methyl groups are ortho, para-directing, leading to substitution at the 4-position, which is para to one methyl group and ortho to the other.

Experimental Protocol: Synthesis of 2,4-Dimethylacetophenone

-

Materials: m-Xylene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate solution, anhydrous sodium sulfate, ice.

-

Procedure:

-

Set up a three-necked flask equipped with a dropping funnel, a condenser with a gas trap, and a magnetic stirrer in an ice-water bath.

-

Charge the flask with anhydrous AlCl₃ and dry DCM.

-

Add a solution of m-xylene in DCM to the flask.

-

Add acetyl chloride dropwise from the dropping funnel to the stirred suspension over 15-20 minutes, maintaining the temperature below 10°C.[4]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]

-

Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2,4-dimethylacetophenone can be purified by vacuum distillation.

-

Caption: Experimental workflow for Friedel-Crafts acylation.

Step 2: Oxidation of 2,4-Dimethylacetophenone

The methyl ketone group of 2,4-dimethylacetophenone is oxidized to a carboxylic acid. A common method is the haloform reaction (using sodium hypochlorite or hypobromite) or oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol: Oxidation to 2,4-Dimethylbenzoic Acid (General)

-

Materials: 2,4-Dimethylacetophenone, potassium permanganate (KMnO₄), sodium carbonate, sulfuric acid, sodium bisulfite.

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethylacetophenone in a suitable solvent (e.g., pyridine/water).

-

Prepare a solution of KMnO₄ and sodium carbonate in water.

-

Heat the ketone solution and add the KMnO₄ solution portion-wise, maintaining reflux. The purple color of the permanganate should disappear as the reaction proceeds.

-

After the reaction is complete (as monitored by TLC), cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

If necessary, add sodium bisulfite to destroy any excess KMnO₄.

-

Acidify the filtrate with sulfuric acid to a pH of 2-3, which will precipitate the 2,4-dimethylbenzoic acid as a white solid.[2]

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

-

Route B: Synthesis via Direct Carboxylation

A more direct route involves the carboxylation of m-xylene using carbon dioxide in the presence of aluminum chloride.[2] This method avoids the intermediate ketone oxidation step.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzoic Acid [2]

-

Materials: m-Xylene, anhydrous aluminum chloride (AlCl₃), carbon dioxide (CO₂) gas, dilute hydrochloric acid, sodium hydroxide solution.

-

Procedure:

-

In a stirred pressure reactor, charge m-xylene and anhydrous AlCl₃ (mass ratio of approximately 1:0.10 to 1:0.35).

-

Seal the reactor and purge with CO₂ gas to replace the air.

-

Pressurize the reactor with CO₂ to 0.2-0.7 MPa.

-

Maintain the reaction temperature between 25-40°C with stirring for 5-10 hours.

-

After the reaction, vent the reactor and transfer the contents to a mixture of m-xylene and dilute HCl, keeping the temperature below 30°C.

-

Separate the organic phase and extract the product by washing with an alkaline solution (e.g., NaOH) to a pH of ~11.

-

Separate the aqueous phase and acidify with dilute HCl to a pH of 2-3 to precipitate the 2,4-dimethylbenzoic acid.

-

Filter the white solid, wash with water, and dry to obtain the product.

-

Final Step: Conversion to this compound

Both routes converge at the synthesis of 2,4-dimethylbenzoic acid. The final step is the conversion of this carboxylic acid to the corresponding acyl chloride. This is reliably achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[6][7][8] Gaseous byproducts (SO₂, HCl, CO, CO₂) are formed, which helps drive the reaction to completion.[6][9]

Experimental Protocol: Synthesis of this compound [8]

-

Materials: 2,4-Dimethylbenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place 2,4-dimethylbenzoic acid.

-

Cool the flask in an ice bath and add an excess of thionyl chloride (e.g., 3-5 equivalents) slowly.

-

Add a few drops of DMF as a catalyst.[10] Effervescence will be observed.

-

After the initial reaction subsides, remove the ice bath and gently warm the mixture to reflux for 2-4 hours, or until gas evolution ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride by vacuum distillation. To ensure complete removal, toluene can be added and co-evaporated.[10]

-

The resulting crude this compound, typically a liquid, can be purified by vacuum distillation to yield the final product.

-

Caption: Experimental workflow for the final chlorination step.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Yields are highly dependent on reaction scale and purification efficiency.

| Step | Reagents & Catalyst | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |

| Route A: Acylation | m-Xylene, Acetyl Chloride, AlCl₃ | 0 - 25 | 1 - 2 | 85-95% | [4] |

| Route A: Oxidation | 2,4-Dimethylacetophenone, KMnO₄ | Reflux | 4 - 8 | 70-85% | General Method |

| Route B: Carboxylation | m-Xylene, CO₂, AlCl₃ | 25 - 40 | 5 - 10 | >90% | [2] |

| Final: Chlorination | 2,4-Dimethylbenzoic Acid, SOCl₂, DMF | Reflux | 2 - 4 | >90% | [8][11] |

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and performed by qualified personnel in a properly equipped laboratory setting, with all appropriate safety precautions in place.

References

- 1. This compound | C9H9ClO | CID 140867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]

- 3. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. google.com [google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4-Dimethylbenzoyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylbenzoyl chloride (C₉H₉ClO), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below are predicted based on standard chemical shift increments and spectral database comparisons. Spectra are referenced to Tetramethylsilane (TMS) in Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H6 |

| ~7.20 | d | 1H | Ar-H5 |

| ~7.10 | s | 1H | Ar-H3 |

| ~2.60 | s | 3H | Ar-CH₃ (at C4) |

| ~2.45 | s | 3H | Ar-CH₃ (at C2) |

d = doublet, s = singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (acid chloride) |

| ~145.0 | Ar-C4 |

| ~142.0 | Ar-C2 |

| ~135.0 | Ar-C6 |

| ~133.0 | Ar-C5 |

| ~130.0 | Ar-C1 |

| ~128.0 | Ar-C3 |

| ~22.0 | Ar-CH₃ (at C4) |

| ~20.0 | Ar-CH₃ (at C2) |

Infrared (IR) Spectroscopy

The prominent infrared absorption bands for this compound are listed below. Data is consistent with spectra available in public databases.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1775-1795 | Strong | C=O Stretch (Acyl Chloride) |

| ~1610, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1200-1100 | Strong | C-O Stretch |

| ~900-800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The following table outlines the predicted major fragments for this compound under Electron Ionization (EI) conditions. The molecular weight of the compound is 168.62 g/mol .[1]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

| 168/170 | [C₉H₉ClO]⁺˙ | Molecular ion (M⁺˙), showing isotopic pattern for one chlorine atom. |

| 133 | [C₉H₉O]⁺ | Acylium ion, formed by loss of ·Cl. Expected to be the base peak. |

| 105 | [C₇H₅O]⁺ | Formed by loss of CO from the acylium ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in substituted benzenes. |

Visualized Data and Workflows

The following diagrams illustrate the molecular structure with its predicted NMR correlations and a typical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound with its predicted ¹H NMR chemical shifts.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the crystal surface to ensure full coverage.

-

-

Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will perform a Fourier transform and background subtraction.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption peaks and compare them with known correlation tables.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

The analysis can be performed using a mass spectrometer coupled with a Gas Chromatography (GC-MS) system or via direct infusion.

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and expected fragments.

-

-

Data Processing and Analysis:

-

The instrument software will generate a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (M⁺˙). Its m/z value should correspond to the molecular weight of the compound. Note the isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

-

Identify the base peak (the most intense peak in the spectrum).

-

Analyze the other significant peaks in the spectrum and propose fragmentation pathways that explain their formation.

-

References

An In-depth Technical Guide to the Reactivity of 2,4-Dimethylbenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylbenzoyl chloride is a versatile acylating agent utilized in organic synthesis for the introduction of the 2,4-dimethylbenzoyl moiety. This document provides a comprehensive technical overview of its reactivity with a range of common nucleophiles, including amines, alcohols, and carbon-based nucleophiles. It details the reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data where available. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, aiding in the design and execution of synthetic routes involving this reagent.

Introduction

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful electrophiles in a variety of nucleophilic acyl substitution reactions. This compound, with its two activating methyl groups on the aromatic ring, exhibits distinct reactivity that is influenced by both electronic and steric factors. The electron-donating nature of the methyl groups can modulate the electrophilicity of the carbonyl carbon, while the ortho-methyl group can introduce steric hindrance, affecting the approach of nucleophiles. Understanding these characteristics is crucial for predicting reaction outcomes and optimizing conditions for desired transformations.

This guide explores the reactivity of this compound with key classes of nucleophiles, providing a foundation for its application in the synthesis of amides, esters, and ketones.

Reactivity with N-Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted 2,4-dimethylbenzamides. This transformation, often carried out under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Mechanism

The reaction is typically fast and exothermic. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Quantitative Data: Synthesis of N-Aryl-2,4-dimethylbenzamides

While specific kinetic data for the reaction of this compound is not extensively available in the literature, representative yields for the synthesis of N-aryl amides from similar acyl chlorides are generally high. For instance, the synthesis of N-phenylbenzamide derivatives often results in good to excellent yields.

| Amine Reactant | Product | Typical Yield (%) | Reference |

| Aniline | N-Phenyl-2,4-dimethylbenzamide | Data not available | - |

| Substituted Anilines | N-(Substituted-phenyl)-2,4-dimethylbenzamide | High | General observation |

Experimental Protocol: Synthesis of N-Aryl-2,4-dimethylbenzamides

This protocol outlines a general procedure for the synthesis of N-aryl-2,4-dimethylbenzamides.

Materials:

-

This compound

-

Appropriate aniline derivative

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aniline derivative (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Reactivity with O-Nucleophiles: Ester Synthesis

This compound reacts with alcohols and phenols to form the corresponding esters. The reactivity is generally high, but can be influenced by the steric bulk of the alcohol and the nucleophilicity of the hydroxyl group. For less reactive phenols, a catalyst may be employed.

General Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to amide formation. For less nucleophilic alcohols like phenols, a base such as pyridine is often used both as a catalyst and to neutralize the HCl byproduct.

Quantitative Data: Esterification of Phenols

While specific data for this compound is limited, studies on the esterification of phenols with benzoyl chloride show that high yields can be achieved, particularly under solvent-free conditions with a catalyst like TiO₂.

| Alcohol/Phenol | Catalyst | Solvent | Yield (%) | Reference |

| Phenol | TiO₂ | None | 92 | |

| p-Cresol | TiO₂ | None | 94 | |

| p-Chlorophenol | TiO₂ | None | 95 | |

| p-Nitrophenol | TiO₂ | None | 96 |

Experimental Protocol: Esterification of Phenols

This protocol is adapted from a general procedure for the TiO₂-catalyzed esterification of phenols.

Materials:

-

This compound

-

Phenol or substituted phenol

-

Titanium (IV) oxide (TiO₂)

-

Diethyl ether

-

15% Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of the phenol (1.0 equivalent) and this compound (1.0 equivalent), add a catalytic amount of TiO₂ (e.g., 10 mol%).

-

Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Upon completion, add diethyl ether to dissolve the mixture and filter to remove the catalyst.

-

Wash the filtrate with 15% NaOH solution to remove unreacted phenol, followed by saturated NaHCO₃ solution and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by column chromatography or recrystallization if necessary.

Reactivity with C-Nucleophiles

This compound reacts with a variety of carbon-based nucleophiles, including organometallic reagents and aromatic compounds under Friedel-Crafts conditions, to form new carbon-carbon bonds, leading to the synthesis of ketones.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate electron-rich aromatic compounds. The acylium ion, formed by the reaction of the acyl chloride with the Lewis acid, acts as the electrophile in this electrophilic aromatic substitution reaction.

This is a general procedure for the Friedel-Crafts acylation of anisole.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

To this suspension, add a solution of this compound (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting ketone by column chromatography or recrystallization.

Reaction with Organometallic Reagents

Grignard reagents (RMgX) are strong nucleophiles and strong bases. They typically react with acyl chlorides twice to produce tertiary alcohols. The initial reaction forms a ketone, which is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a second nucleophilic addition. Due to this high reactivity, it is often difficult to isolate the ketone intermediate.[1]

In contrast to Grignard reagents, organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles. They react with acyl chlorides to form ketones, and the reaction typically stops at this stage.[1] This selectivity makes organocuprates valuable reagents for the synthesis of ketones from acyl chlorides.

Quantitative Data: Ketone Synthesis from Acyl Chlorides

| Organometallic Reagent | Product Type | General Observation |

| Grignard Reagent (e.g., MeMgBr) | Tertiary Alcohol | Double addition is common. |

| Organocuprate (e.g., (CH₃)₂CuLi) | Ketone | Single addition is observed. |

Hydrolysis

Like other acyl chlorides, this compound is sensitive to moisture and readily undergoes hydrolysis to form the corresponding carboxylic acid, 2,4-dimethylbenzoic acid, and hydrochloric acid. Therefore, reactions involving this reagent should be conducted under anhydrous conditions to prevent the formation of this byproduct.

The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups, such as the methyl groups in this compound, can stabilize the developing positive charge on the carbonyl carbon in a dissociative transition state, potentially accelerating hydrolysis compared to unsubstituted benzoyl chloride under certain conditions.[2] However, steric hindrance from the ortho-methyl group may counteract this electronic effect.

Conclusion

This compound is a reactive and versatile reagent for the introduction of the 2,4-dimethylbenzoyl group into a variety of molecules. Its reactions with amines and alcohols provide efficient routes to the corresponding amides and esters. For the synthesis of ketones, Friedel-Crafts acylation of electron-rich arenes and reactions with organocuprates are effective methods. The choice of nucleophile and reaction conditions allows for the selective synthesis of a range of acylated products. Careful control of moisture is essential in all transformations to avoid hydrolysis of the acyl chloride. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound in synthetic chemistry.

References

Navigating the Solubility of 2,4-Dimethylbenzoyl Chloride: A Technical Guide for Researchers

Introduction

2,4-Dimethylbenzoyl chloride (C₉H₉ClO), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents unique challenges in handling and reaction design due to its reactivity and specific solubility characteristics. A thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired product yields. This technical guide provides a comprehensive overview of the solubility of this compound, offering a qualitative solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known reactivity of acyl chlorides, the expected solubility of this compound in a range of common organic solvents is summarized below. Acyl chlorides are known to be soluble in many aprotic organic solvents but react with protic solvents.[1][2][3][4]

| Solvent Class | Representative Solvents | Expected Solubility | Remarks |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble | Generally good solvents for dissolving acyl chlorides without reaction.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | Good solubility is expected due to the aromatic nature of the solute. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These are common and effective solvents for reactions involving acyl chlorides.[1] |

| Ethers | Diethyl ether, Dioxane | Soluble | Generally good solvents, though care must be taken to use anhydrous grades. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts, often vigorously, to form the corresponding carboxylic acid or ester.[1][3][4] Not suitable as solvents. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lower solubility is expected due to the polar nature of the acyl chloride group. |

Experimental Protocols for Solubility Determination

Due to the reactive nature of this compound, particularly its sensitivity to moisture, all solubility experiments must be conducted under anhydrous conditions.[5][6] The following protocols outline a systematic approach to qualitatively and quantitatively determine the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents (various classes)

-

Dry glassware (e.g., vials, graduated cylinders, flasks)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Temperature-controlled bath

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

2. Qualitative Solubility Determination (Screening):

This method provides a rapid assessment of solubility in a range of solvents.

-

Procedure:

-

In a fume hood, add approximately 10-20 mg of this compound to a dry vial.

-

Under an inert atmosphere, add 1 mL of the selected anhydrous solvent to the vial.

-

Cap the vial and stir the mixture vigorously using a magnetic stirrer for 5-10 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Record the observation as "soluble" (clear solution), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

-

3. Quantitative Solubility Determination (Gravimetric Method):

This protocol provides a more precise measure of solubility.

-

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the desired anhydrous solvent in a sealed flask under an inert atmosphere.

-

Stir the mixture in a temperature-controlled bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a syringe filter.

-

Transfer the filtered solution to a pre-weighed, dry flask.

-

Determine the weight of the transferred solution.

-

Carefully evaporate the solvent under reduced pressure.

-

Weigh the flask containing the solid residue.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

-

Experimental Workflow and Logic Diagram

The following diagram illustrates a logical workflow for determining the solubility of this compound, from initial solvent selection to quantitative analysis, emphasizing safety and proper handling.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely documented, a strong predictive understanding of its behavior in organic solvents can be established based on the known properties of acyl chlorides. Researchers should expect good solubility in aprotic solvents and reactivity with protic solvents. The experimental protocols provided in this guide offer a systematic and safe approach to determining the precise solubility of this important chemical intermediate, enabling the optimization of synthetic methodologies and ensuring laboratory safety.

References

- 1. byjus.com [byjus.com]

- 2. fiveable.me [fiveable.me]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,4-Dimethylbenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

2,4-Dimethylbenzoyl chloride, a substituted aromatic acyl chloride, is a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its bifunctional nature, combining the reactivity of an acyl chloride with the structural scaffold of a xylene derivative, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and reactivity, with a focus on practical applications for researchers and scientists in drug development.

Chemical Identity and Synonyms

The unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several names and identifiers, which are crucial for accurate database searching and procurement.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 21900-42-5[1][2] |

| Molecular Formula | C₉H₉ClO[1] |

| InChI | InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3[1] |

| InChIKey | JUOGRBULLOEKKQ-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)Cl)C[1] |

A variety of synonyms are used in literature and commercial listings. Recognizing these is essential for a comprehensive literature review.

Table 2: Common Synonyms for this compound

| Synonym |

| Benzoyl chloride, 2,4-dimethyl-[1] |

| 2,4-DiMethyl-Benzoyl Chloride[1] |

| 2,4-Dimethylbenzoylchloride[1] |

| 4-Chloroformyl-m-xylene |

| 2,4-dimethyl-1-benzenecarbonyl chloride[1] |

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and use in reactions.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 168.62 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~110-112 °C at 10 mmHg |

| Density | ~1.1 g/cm³ |

Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1770 cm⁻¹[1][3] |

| ¹H NMR Spectroscopy | Aromatic protons (multiplets), two methyl singlets |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal, aromatic carbon signals, methyl carbon signals |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific research needs.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 2,4-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2,4-Dimethylbenzoic Acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent hydrolysis of the reagents and product.

-

Reagents: Add 2,4-dimethylbenzoic acid to the flask. For each mole of the carboxylic acid, add 1.2 to 1.5 molar equivalents of thionyl chloride. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Purification: After the reaction is complete, excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can then be purified by fractional distillation under vacuum to yield the pure product.

Caption: Synthesis workflow for this compound.

Key Reactions and Methodologies

This compound is a versatile reagent for introducing the 2,4-dimethylbenzoyl moiety into various molecules. Two of the most important reactions are Friedel-Crafts acylation and the formation of amides and esters.

1. Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a ketone.[4][5]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

Reaction Setup: A dry, three-necked flask is equipped with a dropping funnel, a condenser, and a magnetic stirrer in a fume hood.

-

Reagents: The aromatic substrate (e.g., benzene) is dissolved in an inert solvent (e.g., dichloromethane or nitrobenzene). The Lewis acid catalyst (e.g., aluminum chloride) is then added portion-wise while cooling the mixture in an ice bath.

-

Addition of Acyl Chloride: this compound, dissolved in the same inert solvent, is added dropwise from the dropping funnel to the stirred mixture. The reaction is often exothermic and the temperature should be controlled.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure completion.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a base (like sodium bicarbonate solution) to remove any unreacted acid, and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The resulting ketone can be purified by recrystallization or column chromatography.

Caption: Generalized mechanism of Friedel-Crafts acylation.

2. Amide and Ester Formation

This compound readily reacts with nucleophiles such as primary and secondary amines to form amides, and with alcohols to form esters. These reactions are fundamental in the synthesis of many biologically active molecules.

Experimental Protocol: Amide Formation with a Primary Amine

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

-

Reagents: The primary amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct.

-

Addition of Acyl Chloride: this compound, dissolved in the same solvent, is added dropwise to the amine solution, typically at 0 °C to control the reaction rate.

-

Reaction Conditions: The reaction is usually stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.

Caption: General workflow for amide formation.

Applications in Drug Development

The 2,4-dimethylphenyl moiety, introduced via this compound, is present in a number of compounds with interesting biological activities. Its steric and electronic properties can influence the binding of a molecule to its biological target. Researchers in drug development can utilize this compound to:

-

Synthesize novel analogues of existing drugs to explore structure-activity relationships (SAR).

-

Develop new chemical entities where the 2,4-dimethylbenzoyl group serves as a key pharmacophoric element.

-

Create libraries of compounds for high-throughput screening.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water to release corrosive hydrogen chloride gas. In case of contact, immediately flush the affected area with copious amounts of water.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to 2,4-Dimethylbenzoyl Chloride: Formula, Molecular Weight, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzoyl chloride, a key chemical intermediate. We will delve into its fundamental properties, including its chemical formula and precise molecular weight, and provide detailed experimental protocols for its synthesis and a common reaction. Furthermore, this guide will explore its applications, particularly within the realm of drug development, and present its spectroscopic data for analytical purposes.

Core Properties: Molecular Formula and Weight

This compound is an acyl chloride derivative of benzene. Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a benzoyl chloride functional group at position 1.

The chemical formula for this compound is C₉H₉ClO .

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization. The molecular weight of this compound is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 168.623 |

The precise molecular weight of this compound is 168.623 g/mol .

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of chemical compounds. Below is a summary of the key spectroscopic data for this compound.

| Spectroscopy | Data |

| ¹H NMR (Proton NMR) | The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by their positions relative to the methyl and acyl chloride groups. The two methyl groups will each exhibit a singlet in the upfield region (typically δ 2.3-2.6 ppm). |

| ¹³C NMR (Carbon NMR) | The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbonyl carbon of the acyl chloride will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will resonate in the δ 125-145 ppm range, and the methyl carbons will appear in the upfield region (typically δ 20-25 ppm). |

| IR (Infrared) Spectroscopy | The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically appearing around 1770-1810 cm⁻¹. Other significant peaks include C-H stretching from the aromatic and methyl groups, and C=C stretching from the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Characteristic fragmentation patterns for acyl chlorides include the loss of the chlorine atom and the carbonyl group. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are established procedures for the synthesis of this compound and a representative subsequent reaction.

Synthesis of this compound from 2,4-Dimethylbenzoic Acid

This protocol details the conversion of 2,4-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

2,4-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or another inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylbenzoic acid.

-

Under a fume hood, add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A small amount of a dry, inert solvent like toluene can also be added.

-

Fit the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Synthesis of this compound.

Friedel-Crafts Acylation using this compound

This protocol outlines the use of this compound as an acylating agent in a Friedel-Crafts reaction with an aromatic substrate, such as anisole.

Materials:

-

This compound

-

Anisole (or other aromatic substrate)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or other inert solvent

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry DCM.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in dry DCM to the cooled suspension with stirring.

-

After the addition is complete, add a solution of anisole in dry DCM dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Commercial Sourcing and Technical Applications of 2,4-Dimethylbenzoyl Chloride: A Guide for Researchers

Introduction

2,4-Dimethylbenzoyl chloride (CAS No. 21900-42-5) is a valuable acylating agent and intermediate in organic synthesis, particularly relevant in the fields of pharmaceutical development, agrochemicals, and material science. Its chemical structure, featuring a benzoyl chloride core with two methyl substituents on the aromatic ring, imparts specific reactivity and steric properties that are leveraged in the synthesis of complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and common applications, and key quality control parameters for its evaluation.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial suppliers, catering to both research and development (R&D) and bulk manufacturing needs. Suppliers vary in their offered grades of purity, available quantities, and lead times. For researchers and drug development professionals, it is crucial to select a supplier that can provide the required quality and scale for their specific application. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Physical Form | Key Identifiers |

| Pharmaffiliates [1] | High Purity (inquire for specifics) | mg, g, kg | Not specified | CAS: 21900-42-5 |

| Thermo Scientific (Alfa Aesar) | 97% | Gram scale | Not specified | CAS: 21900-42-5 |

| Aromsyn Co., Ltd. | > 97% | Gram to kilogram scale | Not specified | CAS: 21900-42-5 |

| Apollo Scientific | ≥95% | 100mg, 250mg, bulk inquiry | Solid | CAS: 21900-42-5, MDL: MFCD00798005 |

| Trans World Chemicals | Not specified | From 5 Grams | Solid (mp 24-26°C) | CAS: 21900-42-5 |

| Santa Cruz Biotechnology | For research use | Inquire for specifics | Not specified | CAS: 21900-42-5 |

| Ambeed, Inc. (via Sigma-Aldrich) | 97% | Inquire for specifics | Solid or Semi-solid or liquid | CAS: 21900-42-5, MDL: MFCD00798005 |

| XIAMEN EQUATION CHEMICAL CO., LTD | Industrial Grade | Bulk inquiry | Not specified | CAS: 21900-42-5 |

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and availability.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2,4-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The following protocol is a representative procedure based on established methods for the synthesis of similar benzoyl chloride derivatives.[2][3]

Reaction Scheme:

Materials:

-

2,4-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (for SO₂ and HCl)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylbenzoic acid and anhydrous toluene.

-

Slowly add a catalytic amount of anhydrous DMF to the suspension.

-

While stirring, add thionyl chloride dropwise to the mixture at room temperature. An exothermic reaction with gas evolution will be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid or a low-melting solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Application in Friedel-Crafts Acylation

This compound is an excellent reagent for Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of aryl ketones. The following is a general protocol for the acylation of an aromatic compound, such as benzene or toluene, using this compound.[4][5][6][7]

Reaction Scheme:

Materials:

-

This compound

-

Anhydrous aromatic substrate (e.g., benzene, toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in the anhydrous aromatic substrate or an inert solvent like DCM.

-

Cool the mixture in an ice bath.

-

Dissolve this compound in the anhydrous aromatic substrate or inert solvent and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude aryl ketone.

-

The product can be further purified by column chromatography or recrystallization.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. The following analytical techniques are commonly employed for its quality control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the acyl chloride. An FTIR spectrum for this compound is available on public databases like SpectraBase.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and identify any volatile impurities.

-

Titration: The acyl chloride content can be determined by titration with a standard solution of a base.

Visualizing Key Processes

To aid in the understanding of the sourcing and application of this compound, the following diagrams illustrate a typical workflow and a key reaction mechanism.

Caption: A logical workflow for sourcing and quality control of this compound.

Caption: The mechanism of Friedel-Crafts acylation using this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. prepchem.com [prepchem.com]

- 3. CN109053434A - A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2,4-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a robust and versatile method for the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical and chemical industries. This reaction introduces an acyl group to an aromatic ring, forming a new carbon-carbon bond. This application note provides a detailed protocol for the Friedel-Crafts acylation of aromatic substrates using 2,4-dimethylbenzoyl chloride as the acylating agent. The resulting 2,4-dimethylbenzophenone derivatives are valuable precursors for a wide range of biologically active compounds and functional materials.

General Principles

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1] A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is used to activate the this compound, leading to the formation of a highly reactive acylium ion.[2] This electrophile is then attacked by the π-electrons of an aromatic substrate. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further reactions and poly-acylation.[3]

Applications in Drug Development

Benzophenone and its derivatives are integral scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] They have been investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.[4] The synthesis of novel benzophenone derivatives through methods like Friedel-Crafts acylation is a key step in the discovery of new therapeutic agents.

Data Presentation

The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions to produce 2,4-dimethylbenzophenone derivatives.

| Aromatic Substrate | Acylating Agent | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | This compound | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | >90 | Adapted from[5][6] |

| Toluene | This compound | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-4 | ~85-95 | Adapted from[5][6] |

| Anisole | This compound | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 3 | ~80-90 | Adapted from[5][6] |

| m-Xylene | Benzoyl chloride | Fe₂O₃/HY (5 wt%) | None | 130 | 5 | 94.1 | [1] |

Experimental Protocols

Protocol 1: Synthesis of (2,4-Dimethylphenyl)(phenyl)methanone

This protocol details the Friedel-Crafts acylation of benzene with this compound using aluminum chloride as the catalyst.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath. All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[5]

-

Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. In the addition funnel, place a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Slowly add the this compound solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C.[7]

-

After the addition of this compound, add benzene (1.2 equivalents) dropwise via the addition funnel.[7]

-

Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.[6] Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[6]

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.[6]

Mandatory Visualizations

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. (2,4-Dimethylphenyl)(4-nitrophenyl)methanone | C15H13NO3 | CID 610466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

Application Notes and Protocols for the Synthesis of Substituted Benzophenones using 2,4-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatile diaryl ketone scaffold allows for extensive functionalization to modulate pharmacological activity. A key synthetic route to these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a carbon-carbon bond between an aromatic ring and an acyl group.[3][4]

This document provides detailed application notes and a representative experimental protocol for the synthesis of a substituted benzophenone, specifically (4-chlorophenyl)(2,4-dimethylphenyl)methanone, using 2,4-dimethylbenzoyl chloride and chlorobenzene as starting materials. This protocol is based on established Friedel-Crafts acylation procedures.[5][6]

Reaction and Mechanism

The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. The aromatic substrate, in this case, chlorobenzene, then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the intermediate restores aromaticity, yielding the final benzophenone product. The chloro-substituent on chlorobenzene is an ortho-, para-director; however, due to steric hindrance from the 2,4-dimethylbenzoyl group, the para-substituted product is expected to be the major isomer.[1][5]

Experimental Protocols

Protocol 1: Synthesis of (4-chlorophenyl)(2,4-dimethylphenyl)methanone